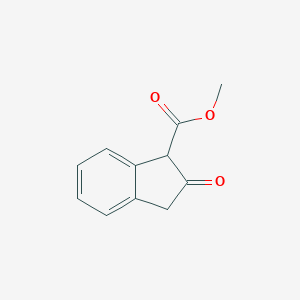
IKK-2-Inhibitor VI
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
IKK2-Inhibitor VI hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um den NF-κB-Signalweg zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von IKK2 in zellulären Prozessen wie Entzündung und Immunantwort.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen und bestimmten Krebsarten.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den NF-κB-Signalweg abzielen
5. Wirkmechanismus
IKK2-Inhibitor VI übt seine Wirkung aus, indem er selektiv die Aktivität von IKK2 hemmt. Diese Hemmung verhindert die Phosphorylierung und den anschließenden Abbau von IκB-Proteinen, was wiederum die Aktivierung von NF-κB verhindert. NF-κB ist ein Transkriptionsfaktor, der die Expression verschiedener Gene reguliert, die an Entzündung, Immunantwort und Zellüberleben beteiligt sind. Durch die Blockierung dieses Signalwegs kann IKK2-Inhibitor VI Entzündungen reduzieren und möglicherweise das Fortschreiten von Krankheiten verlangsamen, die mit einer abnormen NF-κB-Aktivierung verbunden sind .
Wirkmechanismus
IKK-2 Inhibitor VI, also known as 5-Phenyl-2-Ureidothiophene-3-Carboxamide or (5-Phenyl-2-ureido)thiophene-3-carboxamide, is a potent inhibitor of IKK-2 . This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Target of Action
The primary target of IKK-2 Inhibitor VI is IκB kinase-2 (IKK-2), also known as IKKβ . IKK-2 is a critical enzyme complex involved in the activation of the NF-κB signaling pathway . This pathway is essential for regulating immune responses, inflammation, cell survival, and proliferation .
Mode of Action
IKK-2 Inhibitor VI acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . It works by blocking the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBs . This inhibition keeps NF-κB proteins sequestered in the cytoplasm and unable to activate target genes .
Biochemical Pathways
The primary biochemical pathway affected by IKK-2 Inhibitor VI is the NF-κB signaling pathway . By inhibiting IKK-2, this compound aims to restore normal cellular functions and mitigate disease symptoms. The potential therapeutic uses of IKK-2 inhibitors are vast and varied, with primary areas of interest in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
Pharmacokinetics
It is soluble in DMSO, making it suitable for in vitro studies .
Result of Action
The inhibition of IKK-2 by IKK-2 Inhibitor VI results in the dampening of the inflammatory and immune responses driven by NF-κB . This can be beneficial in conditions where these responses are overly active, such as in chronic inflammation and autoimmune disorders . Additionally, IKK-2 inhibitors show promise in cancer treatment, as many tumors exhibit abnormal activation of the NF-κB pathway .
Biochemische Analyse
Biochemical Properties
IKK-2 Inhibitor VI acts as part of an IKK complex in the canonical NF-κB pathway, phosphorylating inhibitors of NF-κB (IκBs) to initiate signaling . It is an ureido-thiophenecarboxamide compound that exhibits potent inhibitory activity against IKK-2 . The compound interacts with IKK-2 in an ATP-competitive manner, binding tightly with a relatively slow off rate .
Cellular Effects
IKK-2 Inhibitor VI has been shown to have profound effects on various types of cells and cellular processes. It down-regulates p-IκBα protein expression in a concentration-dependent manner, causing growth inhibition and an increase in G0/G1 cells, but does not induce apoptosis . It also prevents vincristine-induced nuclear translocation of the p65 subunit of NF-κB .
Molecular Mechanism
The molecular mechanism of IKK-2 Inhibitor VI involves its interaction with IKK-2, leading to the inhibition of the NF-κB pathway . It acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . This results in the prevention of IκB phosphorylation and degradation, thereby inhibiting the activation of NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, IKK-2 Inhibitor VI has been shown to have long-term effects on cellular function. For instance, it has been demonstrated that the compound leads to synergistic enhancement of vincristine cytotoxicity in lymphoma over time
Dosage Effects in Animal Models
For instance, it was found to enhance CHOP anti-tumor activity significantly in the WSU-DLCL2-SCID model .
Metabolic Pathways
IKK-2 Inhibitor VI is involved in the NF-κB signaling pathway . It interacts with IKK-2, leading to the inhibition of the NF-κB pathway
Vorbereitungsmethoden
Die Synthese von IKK2-Inhibitor VI beinhaltet die Bildung einer Ureido-Thiophencarboxamid-Struktur. Der Syntheseweg umfasst typischerweise die Reaktion von 5-Phenylthiophen-3-Carbonsäure mit einem geeigneten Amin, um das entsprechende Amid zu bilden. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen zur Verbesserung von Ausbeute und Reinheit umfassen, wie z. B. die Kontrolle von Temperatur, pH-Wert und Reaktionszeit.
Analyse Chemischer Reaktionen
IKK2-Inhibitor VI durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Der Thiophenring kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Elektrofile wie Brom für Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
IKK2-Inhibitor VI wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
IKK2-Inhibitor IV: Ein weiterer potenter Inhibitor von IKK2 mit einer anderen chemischen Struktur.
IKK2-Inhibitor VIII: Bekannt für seine hohe Selektivität gegenüber IKK2.
SC-514: Ein selektiver IKK2-Inhibitor mit einem anderen Wirkmechanismus. IKK2-Inhibitor VI ist einzigartig aufgrund seiner spezifischen Ureido-Thiophencarboxamid-Struktur, die eine hohe Potenz und Zellpermeabilität bietet
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUSJKZJQMCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423557 | |
| Record name | IKK-2 Inhibitor VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354811-10-2 | |
| Record name | IKK-2 Inhibitor VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?
A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []
Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?
A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []
Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?
A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
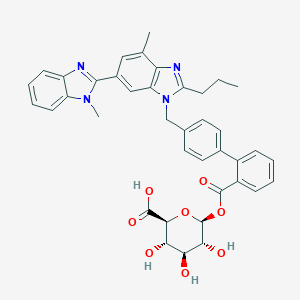
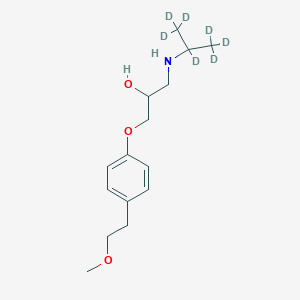



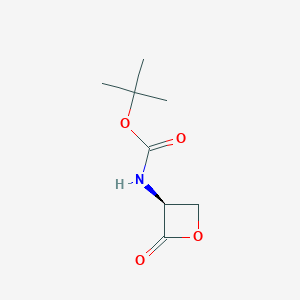

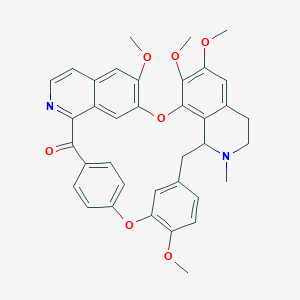



![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

